molecular formula C12H11ClF3NO2 B14177923 2-[5-Chloro-6-(trifluoromethyl)-1H-indol-2-yl]propane-1,2-diol CAS No. 915717-42-9

2-[5-Chloro-6-(trifluoromethyl)-1H-indol-2-yl]propane-1,2-diol

Cat. No.: B14177923
CAS No.: 915717-42-9
M. Wt: 293.67 g/mol
InChI Key: LAJKWBGLINFUQQ-UHFFFAOYSA-N
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Description

2-[5-Chloro-6-(trifluoromethyl)-1H-indol-2-yl]propane-1,2-diol is a synthetic organic compound that belongs to the indole family. Indoles are heterocyclic compounds that are widely found in nature and have significant biological and pharmacological activities. The presence of chloro and trifluoromethyl groups in the compound enhances its chemical stability and biological activity, making it a valuable compound for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-Chloro-6-(trifluoromethyl)-1H-indol-2-yl]propane-1,2-diol typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Introduction of Chloro and Trifluoromethyl Groups: The chloro and trifluoromethyl groups can be introduced through electrophilic aromatic substitution reactions. For example, chlorination can be achieved using chlorine gas or N-chlorosuccinimide, while trifluoromethylation can be performed using trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Addition of Propane-1,2-diol: The final step involves the addition of propane-1,2-diol to the indole core. This can be achieved through a nucleophilic substitution reaction using a suitable base, such as sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, can help monitor the reaction progress and optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-[5-Chloro-6-(trifluoromethyl)-1H-indol-2-yl]propane-1,2-diol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert the compound into alcohols or amines.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Substituted indoles with various functional groups.

Scientific Research Applications

2-[5-Chloro-6-(trifluoromethyl)-1H-indol-2-yl]propane-1,2-diol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 2-[5-Chloro-6-(trifluoromethyl)-1H-indol-2-yl]propane-1,2-diol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The presence of chloro and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-(trifluoromethyl)aniline: A similar compound with a chloro and trifluoromethyl group on an aniline core.

    2-Chloro-5-(trifluoromethyl)pyridine: A pyridine derivative with similar substituents.

Uniqueness

2-[5-Chloro-6-(trifluoromethyl)-1H-indol-2-yl]propane-1,2-diol is unique due to its indole core, which imparts distinct biological and chemical properties. The combination of chloro and trifluoromethyl groups enhances its stability and activity, making it a valuable compound for various applications.

Properties

CAS No.

915717-42-9

Molecular Formula

C12H11ClF3NO2

Molecular Weight

293.67 g/mol

IUPAC Name

2-[5-chloro-6-(trifluoromethyl)-1H-indol-2-yl]propane-1,2-diol

InChI

InChI=1S/C12H11ClF3NO2/c1-11(19,5-18)10-3-6-2-8(13)7(12(14,15)16)4-9(6)17-10/h2-4,17-19H,5H2,1H3

InChI Key

LAJKWBGLINFUQQ-UHFFFAOYSA-N

Canonical SMILES

CC(CO)(C1=CC2=CC(=C(C=C2N1)C(F)(F)F)Cl)O

Origin of Product

United States

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